molecular formula C9H14N2O2S B14500478 Methanesulfonamide, N-[4-(dimethylamino)phenyl]- CAS No. 63084-78-6

Methanesulfonamide, N-[4-(dimethylamino)phenyl]-

Cat. No.: B14500478
CAS No.: 63084-78-6
M. Wt: 214.29 g/mol
InChI Key: NTKDKMIKYAVUHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanesulfonamide, N-[4-(dimethylamino)phenyl]- is an organic compound that belongs to the sulfonamide class. Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

The synthesis of Methanesulfonamide, N-[4-(dimethylamino)phenyl]- typically involves the reaction of sulfonyl chlorides with an amine. The general reaction can be represented as follows: [ \text{RSO}_2\text{Cl} + \text{R’}_2\text{NH} \rightarrow \text{RSO}_2\text{NR’}_2 + \text{HCl} ] A base such as pyridine is often added to absorb the HCl generated during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Methanesulfonamide, N-[4-(dimethylamino)phenyl]- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methanesulfonamide, N-[4-(dimethylamino)phenyl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methanesulfonamide, N-[4-(dimethylamino)phenyl]- involves its interaction with molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, affecting their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Methanesulfonamide, N-[4-(dimethylamino)phenyl]- can be compared with other sulfonamide compounds such as:

The uniqueness of Methanesulfonamide, N-[4-(dimethylamino)phenyl]- lies in its specific structure and the presence of the dimethylamino group, which imparts distinct chemical and biological properties.

Properties

CAS No.

63084-78-6

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

N-[4-(dimethylamino)phenyl]methanesulfonamide

InChI

InChI=1S/C9H14N2O2S/c1-11(2)9-6-4-8(5-7-9)10-14(3,12)13/h4-7,10H,1-3H3

InChI Key

NTKDKMIKYAVUHA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NS(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.